molecular formula C24H23FN4O3 B2905488 propan-2-yl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 956205-88-2

propan-2-yl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2905488
CAS No.: 956205-88-2
M. Wt: 434.471
InChI Key: AHXKSPBJNLZCTH-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a well-established method for constructing pyrimidine scaffolds . This compound features a tetrahydropyrimidine core substituted with a 3-(4-fluorophenyl)-1-phenylpyrazole moiety and an isopropyl ester group. Its structural complexity and functional group diversity make it a candidate for pharmacological evaluation, particularly in antimicrobial and antitumor contexts .

Properties

IUPAC Name

propan-2-yl 4-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c1-14(2)32-23(30)20-15(3)26-24(31)27-22(20)19-13-29(18-7-5-4-6-8-18)28-21(19)16-9-11-17(25)12-10-16/h4-14,22H,1-3H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXKSPBJNLZCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound propan-2-yl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C20H22FN4O3\text{C}_{20}\text{H}_{22}\text{F}\text{N}_{4}\text{O}_{3}

This structure includes a pyrazole ring and a tetrahydropyrimidine moiety that contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Pyrazole derivatives are known to exhibit significant anticancer properties. Recent studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, derivatives have been reported to inhibit cell growth in A549 lung cancer cells with IC50 values ranging from 26 µM to 0.39 µM depending on the specific derivative .
  • Anti-inflammatory Effects : The presence of the pyrazole ring is associated with anti-inflammatory activities. Compounds derived from pyrazoles have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
  • Kinase Inhibition : Some studies suggest that pyrazole derivatives may act as inhibitors of specific kinases involved in cancer progression. For example, compounds displaying inhibition against Aurora-A kinase have been reported .

Biological Activity Data

The following table summarizes key findings related to the biological activity of similar pyrazole derivatives:

CompoundCell LineIC50 (µM)Mechanism
Compound 1A54926Apoptosis induction
Compound 2MCF70.46Aurora-A kinase inhibition
Compound 3HCT1160.39Cell cycle arrest
Compound 4HepG20.01Cytotoxicity
Compound 5NCI-H46032Autophagy induction

Case Studies

Several case studies illustrate the potential therapeutic applications of this compound:

  • Study on Antitumor Activity : A study conducted by Zheng et al. evaluated a series of pyrazole derivatives for their anticancer properties against multiple cell lines including HCT116 and MCF7. The results indicated that certain derivatives exhibited potent cytotoxic effects with low IC50 values, highlighting their potential as lead compounds for further development .
  • Inflammation Model : Another study assessed the anti-inflammatory effects of pyrazole compounds in a murine model of inflammation. The results demonstrated a significant reduction in inflammatory markers when treated with these compounds, suggesting their utility in managing inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of DHPM derivatives, which exhibit varied biological activities depending on substituents. Key analogues include:

Compound Name Pyrazole Substituents Pyrimidine Substituents Ester Group Biological Activity Reference
Target Compound 3-(4-Fluorophenyl), 1-phenyl 6-Methyl, 2-oxo Propan-2-yl Under investigation (antimicrobial)
Ethyl 4-[3-(4-Fluorophenyl)-1-Phenyl-1H-Pyrazol-4-yl]-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate 3-(4-Fluorophenyl), 1-phenyl 6-Methyl, 2-oxo Ethyl Anti-tubercular (MIC: <1 µg/mL)
Ethyl 4-(5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)-6-Methyl-2-Oxo-Tetrahydropyrimidine-5-Carboxylate 5-Chloro-3-methyl, 1-phenyl 6-Methyl, 2-oxo Ethyl Antibacterial, anticarcinogenic
Isopropyl 4-[3-(4-Methoxy-3-Methylphenyl)-1-Phenyl-1H-Pyrazol-4-yl]-6-Methyl-2-Oxo-Tetrahydropyrimidine-5-Carboxylate 3-(4-Methoxy-3-methylphenyl), 1-phenyl 6-Methyl, 2-oxo Propan-2-yl Not reported

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group (target compound) enhances anti-tubercular activity compared to ethyl or methoxy derivatives, likely due to increased electronegativity improving target binding .
  • Ester Group Influence : The ethyl ester variant exhibits higher anti-tubercular potency (MIC <1 µg/mL vs. isoniazid) , whereas the bulkier isopropyl ester in the target compound may alter metabolic stability or solubility.
  • Halogen Effects : The 5-chloro-3-methylpyrazole analogue () shows antibacterial activity, suggesting halogenation at the pyrazole ring broadens antimicrobial utility .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction steps are involved?

The synthesis typically involves multi-step organic reactions. A common route includes:

  • Step 1 : Condensation of 4-fluorophenylhydrazine with a β-ketoester to form the pyrazole core.
  • Step 2 : Cyclocondensation with urea or thiourea derivatives to construct the tetrahydropyrimidine ring.
  • Step 3 : Esterification with propan-2-ol under acidic catalysis to introduce the propan-2-yl group . Purification often employs column chromatography, and yields are optimized by controlling reaction temperature (60–80°C) and solvent polarity (e.g., ethanol/water mixtures) .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to assign aromatic protons (δ 6.8–8.1 ppm) and carbonyl groups (δ 165–175 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]+^+ at m/z 476.18).
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-F stretch) .

Q. What preliminary biological activities have been reported for structurally related compounds?

Analogous pyrazole-tetrahydropyrimidine hybrids exhibit:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli.
  • Anti-inflammatory effects : IC50_{50} of 15 µM in COX-2 inhibition assays.
  • Anticancer potential : Moderate cytotoxicity (IC50_{50} ~20 µM) against HeLa cells .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Catalyst screening : Use Pd(PPh3_3)4_4 or CuI for cross-coupling steps to enhance regioselectivity .
  • Solvent optimization : Replace DMF with greener solvents (e.g., PEG-400) to reduce environmental impact .
  • Real-time monitoring : Employ inline FTIR or HPLC to track intermediate formation and minimize side products .

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

  • Fluorophenyl vs. methoxyphenyl : The 4-fluorophenyl group enhances metabolic stability but may reduce solubility compared to methoxy analogs.
  • Propan-2-yl ester : Increases lipophilicity (logP ~3.5), improving membrane permeability but potentially limiting aqueous solubility .
  • SAR Table :
SubstituentActivity (IC50_{50}, µM)LogP
4-Fluorophenyl18.2 (COX-2)3.5
4-Methoxyphenyl22.7 (COX-2)2.8
Propan-2-yl ester15.1 (HeLa)3.7

Q. How can computational methods resolve contradictions in biological activity data?

  • Molecular docking : Predict binding modes with targets like COX-2 or DNA gyrase. For example, the pyrazole ring may form π-π interactions with Tyr-385 in COX-2 .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .
  • QSAR models : Use Hammett constants (σ) to correlate electron-withdrawing groups (e.g., -F) with enhanced activity .

Q. What strategies address inconsistencies in spectral data during characterization?

  • Advanced NMR techniques : 19^{19}F NMR to confirm fluorine substitution (δ -110 to -115 ppm) .
  • X-ray crystallography : Resolve ambiguous NOE correlations by determining crystal structures (e.g., CCDC deposition codes) .
  • Dynamic light scattering (DLS) : Check for aggregation in solution, which may skew UV/Vis or fluorescence data .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for large batches .
  • Solubility issues : Co-solvents (e.g., DMSO:water 1:4) improve dissolution of intermediates .
  • Exothermic reactions : Use jacketed reactors to control temperature during cyclization steps .

Methodological Guidance

  • For biological assays : Use positive controls (e.g., indomethacin for COX-2) and validate results across ≥3 independent replicates .
  • For synthetic optimization : Design a Taguchi matrix to test variables (temperature, catalyst loading, solvent) systematically .

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